molecular formula C11H13ClN2S B000459 Levamisole hydrochloride CAS No. 16595-80-5

Levamisole hydrochloride

Cat. No. B000459
CAS RN: 16595-80-5
M. Wt: 240.75 g/mol
InChI Key: LAZPBGZRMVRFKY-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levamisole Hydrochloride is the hydrochloride salt of the levorotatory isomer of tetramisole, a synthetic imidazothiazole derivative. Initially developed and utilized as an anthelmintic agent, it has been extensively used in Europe due to its safety and effectiveness. Beyond its primary use, this compound has demonstrated a notable capacity to modulate immune responses, sparking interest in its potential for treating various conditions. It is characterized as a stable, highly soluble powder in aqueous solutions, with a molecular weight of 240.75 (Allen, Kaplan, & Pinnell, 1978).

Synthesis Analysis

The synthesis of this compound involves several chemical transformations starting from racemic 1-(2-bromophenyl)-1,2-ethanediamine dihydrochloride. This compound undergoes bromination, reaction with pyrrolidinedione, Leuckart amination, and hydrolysis, followed by resolution through salt formation with tartaric acid, dehalogenation with tritium gas, and cyclization with carbon disulfide to yield this compound. This process exemplifies the compound's complex synthesis pathway, emphasizing its high specific activity and purity (Thijssen et al., 1987).

Molecular Structure Analysis

The molecular structure of this compound is defined by its imidazothiazole backbone, contributing to its pharmacological and immunomodulatory properties. Its structural specificity plays a critical role in its interaction with biological targets, including nicotinic acetylcholine receptors, which are implicated in its anthelmintic action and potential effects on the human immune system (Levandoski, Piket, & Chang, 2003).

Chemical Reactions and Properties

This compound undergoes hydrolysis under acidic and alkaline conditions, with its stability being optimal at a pH of 2. This property is crucial for predicting its stability and efficacy under various storage and physiological conditions, indicating the importance of maintaining specific pH levels to prevent degradation (Dickinson, Hudson, & Taylor, 1971).

Physical Properties Analysis

The physical properties of this compound, including its solubility in water and stability across different temperatures, are essential for its formulation and therapeutic application. These properties ensure its efficacy as a medication by facilitating its absorption and bioavailability in biological systems (Gallagher & Corrigan, 2000).

Chemical Properties Analysis

This compound's chemical properties, such as its interaction with biological molecules and its immunomodulatory effects, are central to its pharmacological action. It modulates various immune responses, including the activation and maturation of dendritic cells and T cells, by affecting the expression of cell surface molecules and cytokine production. This modulation underlies its therapeutic potential beyond its anthelmintic activity (Chen, Lin, & Chiang, 2007).

Scientific Research Applications

  • Pharmaco-Toxicological Properties : Butenko, Orobets, and Kireev (2023) investigated the pharmaco-toxicological properties of a drug based on Ornidazole and Levamisole Hydrochloride. They found it to be moderately hazardous, without pronounced subchronic toxicity or irritant effects, and multiple uses did not cause significant changes in laboratory animals' clinical condition or hematological and biochemical profile (Butenko, Orobets, & Kireev, 2023).

  • Effects on Sperm Characteristics and Hyaluronidase Activity : Bozkurt, Tanyıldızı, and Türk (2004) explored the effects of Levamisole on sperm characteristics and hyaluronidase activity in rams. They observed significant changes in semen hyaluronidase activity and sperm characteristics after treatment with Levamisole (Bozkurt, Tanyıldızı, & Türk, 2004).

  • Genotoxic Potential in Bone Marrow Cells : Kulić, Stanimirović, Markovic, and Ristić (2006) performed an experiment to determine the genotoxic potential of this compound in bone marrow cells of Wistar rats. Their findings indicated that this compound could induce numeric and structural chromosomal aberrations, suggesting a genotoxic effect (Kulić et al., 2006).

  • Modulator of Human Neuronal Nicotinic Acetylcholine Receptors : Levandoski, Piket, and Chang (2003) reported on Levamisole's role as an allosteric modulator of human neuronal alpha 3 beta 2 and alpha 3 beta 4 nicotinic receptors. They found that Levamisole, when applied alone, was a very weak partial agonist for these receptor combinations (Levandoski, Piket, & Chang, 2003).

  • Immunomodulatory Effects on Atlantic Salmon : Findlay and Munday (2000) studied the immunomodulatory effects of Levamisole on the nonspecific immune system of Atlantic salmon. They observed heightened activity in various aspects of the nonspecific defense system following treatment with Levamisole (Findlay & Munday, 2000).

  • Immunostimulatory Effect on Goats : Undiandeye, Oderinde, El-Yuguda, and Baba (2014) investigated this compound's immunostimulatory effect on goats vaccinated against Peste des petits ruminants (PPR). Their study demonstrated a significant increase in neutralizing antibody titers and body mass index in the Levamisole primed and PPR vaccinated group (Undiandeye et al., 2014).

  • Effects on Cellular Immune Response and Flock Performance in Broilers : Oladele, Emikpe, Adeyefa, and Enibe (2012) evaluated the effects of this compound on cellular immunity and flock performance of commercial broilers. Their findings suggested that Levamisole enhances delayed-type hypersensitivity response and improves broiler liveability (Oladele et al., 2012).

Mechanism of Action

Target of Action

Levamisole hydrochloride primarily targets the L-subtype nicotinic acetylcholine receptors in nematode muscles . These receptors play a crucial role in the neuromuscular function of nematodes, making them an effective target for antiparasitic action .

Mode of Action

This compound acts as an agonist to the L-subtype nicotinic acetylcholine receptors . This means it binds to these receptors and mimics the action of acetylcholine, a neurotransmitter. This agonistic action leads to a sustained activation of the nematode muscles, which reduces the capacity of the male worms to control their reproductive muscles and limits their ability to copulate .

Biochemical Pathways

This compound affects the neuromuscular pathways in nematodes . By acting as an agonist to the nicotinic acetylcholine receptors, it disrupts the normal function of these pathways, leading to muscle paralysis . Additionally, this compound can stimulate the formation of antibodies, enhance T-cell responses, potentiate monocyte and macrophage functions, and increase neutrophil mobility, adherence, and chemotaxis .

Pharmacokinetics

This compound is well absorbed orally . It is metabolized inside the body, primarily in the liver . The elimination half-life of this compound is between 3 to 4 hours , and it is excreted through the kidneys . The peak levels of levamisole in the plasma are reached after 1.0 – 2.0 hours .

Result of Action

The primary result of this compound’s action is the paralysis of nematodes . This paralysis prevents the nematodes from controlling their reproductive muscles, thus limiting their ability to copulate . This leads to the effective treatment of worm infestations . Additionally, due to its immunomodulatory effects, this compound has been studied in the treatment of various immune-mediated diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, resistance to this compound has been reported in certain species of nematodes in various countries . Therefore, the local epidemiological information about the susceptibility of nematodes should be considered when using this drug . Furthermore, the effectiveness of this compound is dependent upon the immune capabilities of individual patients , indicating that individual health status can influence the drug’s action, efficacy, and stability.

Safety and Hazards

Levamisole hydrochloride should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future research endeavors should aim to transcend these constraints by investigating levamisole HCl’s efficacy in varied aquaculture environments, against a diverse array of parasites and fish species, utilizing different dosages and administration methods, and across a broader temperature spectrum . Levamisole increases the proportion of children with remission compared to steroids (very low certainty evidence) and placebo or no treatment (moderate certainty evidence) in children .

Biochemical Analysis

Biochemical Properties

Levamisole hydrochloride is a nicotinic receptor agonist . It can stimulate the formation of antibodies to various antigens, enhance T-cell responses by stimulating T-cell activation and proliferation, potentiate monocyte and macrophage functions including phagocytosis and chemotaxis, and increase neutrophil mobility, adherence, and chemotaxis .

Cellular Effects

This compound has shown clinical benefits in the management of COVID-19 via its immunomodulatory effect . It inserts its promising effects on cellular and humoral immunity through regulating the circulating pro-inflammatory cytokines such as interleukins (IL) 6 and 8 . This compound has also been used in patients with recurrent aphthous ulcers and it is believed to normalize the CD4 + / CD8 + cell ratio and elevates the serum levels of IgA and IgM .

Molecular Mechanism

This compound acts as a nicotinic acetylcholine receptor agonist . This leads to muscle contraction, which is particularly effective against parasitic worms . It can stimulate the formation of antibodies to various antigens, enhance T-cell responses by stimulating T-cell activation and proliferation, potentiate monocyte and macrophage functions including phagocytosis and chemotaxis, and increase neutrophil mobility, adherence, and chemotaxis .

Temporal Effects in Laboratory Settings

This compound’s actions are variable depending on storage temperature and administration route . The storage of this compound at 4°C significantly increased serum IgG and IgA levels in rats and improved rat’s antioxidant status through significant increase in glutathione related enzymes .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a significant impact on hematological parameters during experimental pleuritis . The study group receiving three doses of this compound observed a significant reduction of red blood cell count at 48 h post administration and an increase in mean corpuscular volume compared to the control inflammation group .

Metabolic Pathways

This compound is metabolized in the liver . It is excreted through the kidneys, with 70% of the drug being eliminated in this way .

Transport and Distribution

This compound is taken orally and is distributed throughout the body . It is metabolized in the liver and excreted through the kidneys .

Subcellular Localization

Given its mechanism of action as a nicotinic acetylcholine receptor agonist, it is likely that it interacts with these receptors on the cell membrane .

properties

IUPAC Name

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZPBGZRMVRFKY-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14769-73-4 (Parent)
Record name Levamisole hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047518
Record name Levamisole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.1 [ug/mL] (The mean of the results at pH 7.4), Water 210 (mg/mL), Methanol sol. (mg/mL), Propylene glycol sol. (mg/mL), Ethanol sl. sol. (mg/mL)
Record name SID56463293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name LEVAMISOLE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/177023%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS RN

16595-80-5
Record name Levamisole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16595-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamisole hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levamisole hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levamisole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levamisole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVAMISOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL9055K809
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A laboratory pressure bottle is charged with 92 ml. of 37% hydrochloric acid, cooled to 0°-5° C., and a mixture consisting of 79.0 g. (0.2 mole) of dl-3-(β-hydroxyphenethyl)-2-iminothiazolidine-p-toluene sulfonate and 40.4 g. (0.69 mole) of sodium chloride is added. The mixture is cooled to 0°-5° C., and 89.2 g. of 97% sulfuric acid (0.875 mole) is added. The pressure bottle is closed, and the contents heated at 50° C. for 20 hours. The reaction mixture is cooled and added to a mixture of 200 ml. water and 250 ml. of toluene. The mixture is agitated at 20°-30° C. and 50% sodium hydroxide solution is added thereto dropwise to adjust the pH to 6. The mixture is heated to 50°-55° C., 40.0 g. of anhydrous potassium carbonate is added quickly, and the mixture is stirred at 50°-55° C. for 2 hours. At the end of this time, an additional 100 ml. of water is added, the lower aqueous layer separated, and the organic layer clarified. The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue. The reaction mixture is then cooled to 10° C., the precipitate is separated by filtration, and filter cake washed with 100 ml. of ambient temperature isopropanol. The product is air dried to constant weight to obtain 44.4 g. (92.5% yield) of dl tetramisole hydrochloride, compound VII. The product contains less than 0.1% of the styryl impurity, VIII.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.69 mol
Type
reactant
Reaction Step Four
Quantity
0.875 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
compound VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamisole hydrochloride
Reactant of Route 2
Levamisole hydrochloride
Reactant of Route 3
Levamisole hydrochloride
Reactant of Route 4
Levamisole hydrochloride
Reactant of Route 5
Levamisole hydrochloride
Reactant of Route 6
Levamisole hydrochloride

Q & A

Q1: What is the primary mechanism of action of Levamisole Hydrochloride as an anthelmintic?

A1: this compound acts as a nicotinic acetylcholine receptor agonist at the neuromuscular junction of susceptible parasites. [] This leads to paralysis and expulsion of the parasite from the host.

Q2: How does this compound function as an immunomodulator?

A2: The precise mechanism of its immunomodulatory action is not fully understood. Research suggests it might enhance T-cell function and cytokine production, contributing to an enhanced immune response. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C11H13ClN2S with a molecular weight of 240.75 g/mol. []

Q4: Are there any specific spectroscopic techniques used to characterize this compound?

A4: Yes, researchers have employed various spectroscopic methods for characterization, including UV-Vis spectrophotometry and polarimetry. [, ] UV detection is often employed in HPLC methods for its quantification. [, ]

Q5: Has research explored the stability of this compound in various formulations?

A5: Yes, studies have examined its stability in different formulations, including tablets and oral liquids. [, ] Research has explored its incorporation into sustained-release matrices like poly-(epsilon-caprolactone). []

Q6: Does this compound exhibit any catalytic properties?

A6: While primarily known for its anthelmintic and immunomodulatory activities, one study explored an unusual reaction where this compound underwent C-S bond activation on a triruthenium cluster. []

Q7: Have computational methods been used to study this compound?

A7: Yes, quantum chemistry calculations have been used to investigate the thermal decomposition mechanism and product structures of this compound. []

Q8: Does the chirality of Levamisole impact its activity?

A8: Yes, Levamisole is the levo-isomer of tetramisole. Studies emphasize the importance of distinguishing between the two, as the dextro-isomer may have different pharmacological properties. [, ]

Q9: How is the stability of this compound formulations ensured?

A9: Quality control measures like HPLC are crucial in ensuring the stability and purity of this compound formulations. [, ]

Q10: What is known about the absorption and excretion of this compound?

A10: Studies show that this compound is readily absorbed after oral administration in various animals. Research has also investigated its excretion profile, including its presence in milk after administration to cows. [, ]

Q11: What types of in vivo studies have been conducted to evaluate the efficacy of this compound?

A11: Researchers have used various animal models, including mice, rats, and chickens, to investigate the effects of this compound on immune response and its efficacy against specific parasites. [, , , , , , ]

Q12: Has resistance to this compound been observed in parasites?

A12: Yes, unfortunately, resistance to this compound has been reported in various nematode species, particularly in livestock. [, , ]

Q13: What is the hazard classification of a drug based on this compound?

A13: Studies indicate that a drug based on this compound, tinidazole, and toltrazuril has been classified as a Hazard Class 4 substance (low-hazard) based on its median lethal oral dose in rats. []

Q14: Have any specific drug delivery systems been investigated for this compound?

A14: Yes, research has explored the use of controlled-release poly-(epsilon-caprolactone) matrices to deliver this compound in cattle, demonstrating the potential for sustained release formulations. []

Q15: What are the commonly used analytical methods for the quantification of this compound?

A15: High-performance liquid chromatography (HPLC) with UV detection is widely employed for the determination of this compound in various matrices, including pharmaceutical formulations and biological samples. [, , , , ]

Q16: Are there alternative analytical techniques for quantifying this compound?

A16: Apart from HPLC, researchers have also explored polarimetry for the rapid determination of this compound content in pharmaceutical preparations. [, ]

Q17: What are the essential parameters considered during the validation of analytical methods for this compound?

A17: Method validation typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection, and limit of quantitation to ensure the reliability and reproducibility of the analytical data. []

Q18: How does this compound affect the immune response in animals?

A18: Studies have shown that this compound can enhance immune responses in animals, particularly cell-mediated immunity. For instance, it has been shown to improve antibody titres against foot and mouth disease virus in vaccinated buffaloes. []

Q19: Are there any studies investigating the effects of this compound on specific immune cells?

A19: Research has demonstrated that this compound can modulate the activity of specific immune cells like T cells, potentially contributing to its immunostimulatory effects. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.